molecular formula C23H18N6O2 B3008514 7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923172-84-3

7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B3008514
CAS No.: 923172-84-3
M. Wt: 410.437
InChI Key: YUZOOUHBFUIXEO-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H18N6O2 and its molecular weight is 410.437. The purity is usually 95%.
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Biological Activity

The compound 7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a member of the chromeno-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H20N6O2C_{24}H_{20}N_6O_2, with a molecular weight of approximately 424.46 g/mol. The structural features include:

  • A chromeno core, which is known for various biological activities.
  • A pyrimidine moiety that enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromeno-pyrimidine derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of chromeno-pyrimidines showed inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. Compounds were tested against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the micromolar range .
Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-715Induction of apoptosis
Similar DerivativeA54912Inhibition of cell cycle progression

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For example:

  • Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent .
Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound demonstrates anti-inflammatory effects . Research indicates that it can inhibit pro-inflammatory cytokines in vitro:

  • Compounds from this class were found to reduce levels of TNF-α and IL-6 in activated macrophages .

Case Studies

  • Study on Anticancer Efficacy : A recent investigation evaluated the cytotoxicity of various chromeno-pyrimidine derivatives against different cancer cell lines. The study found that modifications at specific positions on the pyrimidine ring significantly enhanced anticancer activity.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of several derivatives against common bacterial strains. The results indicated that modifications to the phenyl group improved activity against resistant strains.

Properties

IUPAC Name

11-(4-methoxyphenyl)-9-pyridin-4-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c1-30-16-8-6-14(7-9-16)21-19-20(25-23-26-27-28-29(21)23)17-4-2-3-5-18(17)31-22(19)15-10-12-24-13-11-15/h2-13,21-22H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZOOUHBFUIXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=NC=C5)NC6=NN=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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